H-Pro-Gln-Phe-Tyr-OH-HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Gln-Phe-Tyr-OH-HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification of the synthesized peptide is achieved through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Pro-Gln-Phe-Tyr-OH-HCl can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
H-Pro-Gln-Phe-Tyr-OH-HCl has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of H-Pro-Gln-Phe-Tyr-OH-HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence can mimic natural ligands, binding to receptors and modulating their activity. This interaction can activate or inhibit signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-prolyl-L-glutaminyl-L-phenylalanyl-L-tyrosine: The non-hydrochloride form of the compound.
L-prolyl-L-glutaminyl-L-phenylalanyl-L-tyrosine methyl ester: A methyl ester derivative with different solubility and stability properties.
L-prolyl-L-glutaminyl-L-phenylalanyl-L-tyrosine amide: An amide derivative with potential differences in biological activity.
Uniqueness
H-Pro-Gln-Phe-Tyr-OH-HCl is unique due to its specific sequence and the presence of the hydrochloride group, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C28H36ClN5O7 |
---|---|
Molecular Weight |
590.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C28H35N5O7.ClH/c29-24(35)13-12-21(31-25(36)20-7-4-14-30-20)26(37)32-22(15-17-5-2-1-3-6-17)27(38)33-23(28(39)40)16-18-8-10-19(34)11-9-18;/h1-3,5-6,8-11,20-23,30,34H,4,7,12-16H2,(H2,29,35)(H,31,36)(H,32,37)(H,33,38)(H,39,40);1H/t20-,21-,22-,23-;/m0./s1 |
InChI Key |
VVRYIFJKRKUFLI-JSEXCYGQSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O.Cl |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O.Cl |
Origin of Product |
United States |
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